molecular formula C24H24ClN5O2 B14099175 7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B14099175
M. Wt: 449.9 g/mol
InChI Key: COLBYAUGEIQCEY-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a chlorophenyl group, an isoquinoline moiety, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a benzyl compound to introduce the chlorophenyl group.

    Isoquinoline Synthesis: The isoquinoline moiety is synthesized through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.

    Purine Base Formation: The purine base is constructed through a series of cyclization reactions, starting from simple amines and nitriles.

    Final Coupling: The final step involves coupling the chlorophenyl intermediate, the isoquinoline moiety, and the purine base under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the development of new materials and catalysts. Its unique properties make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione: This compound is unique due to its combination of a chlorophenyl group, an isoquinoline moiety, and a purine base.

    Other Purine Derivatives: Compounds such as caffeine and theobromine share the purine base but lack the chlorophenyl and isoquinoline groups.

    Isoquinoline Derivatives: Compounds such as papaverine and berberine share the isoquinoline moiety but lack the purine base and chlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H24ClN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-6-5-9-19(25)12-16)20(26-22)15-29-11-10-17-7-3-4-8-18(17)14-29/h3-9,12H,10-11,13-15H2,1-2H3

InChI Key

COLBYAUGEIQCEY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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